REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.Br[C:13]1[CH:14]=[N:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2.C[O:24][B:25](OC)[O:26]C>CCOCC>[N:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[C:13]([B:25]([OH:26])[OH:24])[CH:14]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.46 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
ADDITION
|
Details
|
glacial acetic acid added until a pH ˜5-6
|
Type
|
ADDITION
|
Details
|
Diisopropyl ether was added to this mixture
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the clear aqueous and organic phases were decanted from the solid
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the solution washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |